Penicillin V benzathine

Description

Properties

IUPAC Name |

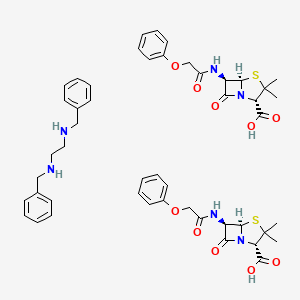

N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H18N2O5S.C16H20N2/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2/t2*11-,12+,14-;/m11./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTOYUUSUQNIIY-ANPZCEIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H56N6O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207999 |

Source

|

| Record name | Penicillin V benzathine [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

941.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5928-84-7 |

Source

|

| Record name | Penicillin V benzathine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penicillin V benzathine [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENICILLIN V BENZATHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T4EMH59ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Penicillin V Benzathine on Gram-Positive Bacteria

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Penicillin V, a member of the β-lactam class of antibiotics, remains a cornerstone in the treatment of infections caused by susceptible Gram-positive bacteria. Its benzathine salt form provides a long-acting depot for sustained therapeutic concentrations. The primary mechanism of action of penicillin V involves the inhibition of bacterial cell wall synthesis, a process critical for the survival of bacteria. This guide provides a detailed technical overview of the molecular interactions, quantitative measures of efficacy, and the experimental protocols used to elucidate the mechanism of action of penicillin V benzathine against Gram-positive pathogens.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of penicillin V is primarily attributed to its ability to interfere with the final step of peptidoglycan synthesis in the bacterial cell wall.[1][2] Peptidoglycan, a heteropolymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides, provides structural integrity to the bacterial cell, protecting it from osmotic lysis.[1]

The key steps in the mechanism of action are as follows:

-

Target Identification: Penicillin V targets a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][2] These are transpeptidases, carboxypeptidases, and endopeptidases located on the outer surface of the bacterial cell membrane.

-

Molecular Mimicry: The strained four-membered β-lactam ring of the penicillin molecule mimics the D-alanyl-D-alanine moiety of the natural substrate of the transpeptidase enzymes.

-

Covalent Inhibition: The active site serine residue of the PBP attacks the carbonyl group of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate. This reaction is highly efficient due to the strain of the β-lactam ring.

-

Enzyme Inactivation: The formation of this covalent bond effectively inactivates the PBP, preventing it from carrying out its normal function of cross-linking the peptidoglycan strands.[1]

-

Cell Wall Degradation and Lysis: The inhibition of peptidoglycan cross-linking, coupled with the ongoing activity of bacterial autolysins (enzymes that degrade the cell wall), leads to a weakened cell wall. In the hypotonic environment of the host, this results in an influx of water, causing the bacterial cell to swell and lyse.[1]

Penicillin V is particularly effective against Gram-positive bacteria due to their thick, exposed peptidoglycan layer, which allows for easy access to the PBPs. In contrast, Gram-negative bacteria possess an outer membrane that acts as a barrier, limiting the penetration of penicillin V.

Signaling Pathway of Penicillin V Action

The following diagram illustrates the molecular cascade of events initiated by the interaction of penicillin V with bacterial PBPs.

Caption: Molecular pathway of penicillin V action on gram-positive bacteria.

Quantitative Data: In Vitro Efficacy

The in vitro activity of penicillin V against key Gram-positive pathogens is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Minimum Inhibitory Concentrations (MICs) of Penicillin V

| Bacterial Species | Strain Type | MIC Range (µg/mL) |

| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.06 |

| Penicillin-Intermediate | 0.12 - 1.0 | |

| Penicillin-Resistant | ≥2.0 | |

| Streptococcus pyogenes | Group A | 0.004 - 0.015 |

| Staphylococcus aureus | Penicillin-Susceptible (blaZ negative) | ≤0.125 |

| Penicillin-Resistant | >0.125 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of penicillin V.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of penicillin V against a bacterial isolate.

Materials:

-

Penicillin V potassium salt

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland standards

-

Incubator (35-37°C)

Procedure:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of penicillin V in a suitable solvent at a concentration of at least 1000 µg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the penicillin V stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (inoculum without antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is determined as the lowest concentration of penicillin V at which there is no visible growth of the bacteria.

Time-Kill Curve Assay

This assay provides information on the rate of bactericidal activity of penicillin V over time.

Materials:

-

Penicillin V potassium salt

-

CAMHB

-

Bacterial culture in logarithmic growth phase

-

Sterile culture tubes or flasks

-

Shaking incubator (35-37°C)

-

Tryptic Soy Agar (TSA) plates

-

Sterile phosphate-buffered saline (PBS) for dilutions

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum as described for the MIC assay.

-

Assay Setup: Prepare culture tubes with CAMHB containing various concentrations of penicillin V (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without any antibiotic.

-

Inoculation: Inoculate each tube with the standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

-

Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions in sterile PBS and plate a known volume onto TSA plates.

-

Incubation and Colony Counting: Incubate the TSA plates at 35-37°C for 18-24 hours. Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point for each antibiotic concentration.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the binding affinity of penicillin V for specific PBPs.

Materials:

-

Bacterial cell membranes containing PBPs

-

Fluorescently labeled penicillin (e.g., Bocillin FL) or radiolabeled penicillin (e.g., ³H-penicillin G)

-

Unlabeled penicillin V

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment

-

Fluorescence imager or autoradiography equipment

Procedure:

-

Membrane Preparation: Isolate bacterial membranes from a culture grown to mid-log phase.

-

Competition Reaction: Incubate the bacterial membranes with varying concentrations of unlabeled penicillin V for a defined period.

-

Labeling: Add a fixed, saturating concentration of fluorescently or radiolabeled penicillin to the reaction mixtures and incubate to label the PBPs that are not bound by penicillin V.

-

SDS-PAGE: Solubilize the membrane proteins and separate them by SDS-PAGE.

-

Detection and Quantification: Visualize the labeled PBPs using a fluorescence imager or by autoradiography. The intensity of the signal for each PBP band is inversely proportional to the binding of the unlabeled penicillin V.

-

IC₅₀ Determination: Quantify the band intensities and plot the percentage of inhibition of labeled penicillin binding against the concentration of unlabeled penicillin V. The IC₅₀ value (the concentration of penicillin V that inhibits 50% of the labeled penicillin binding) can then be calculated.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of experiments to characterize the mechanism of action of penicillin V.

General Experimental Workflow

Caption: Workflow for characterizing penicillin V's antibacterial action.

Conclusion

This compound remains a vital therapeutic agent against Gram-positive bacterial infections. Its well-defined mechanism of action, centered on the covalent inhibition of penicillin-binding proteins and the subsequent disruption of cell wall synthesis, provides a clear rationale for its clinical efficacy. The experimental protocols detailed in this guide offer a robust framework for the continued study of this important class of antibiotics and for the development of novel antibacterial agents that target the bacterial cell wall. The quantitative data presented underscores the potent activity of penicillin V against key pathogens and serves as a benchmark for future research in the field of antimicrobial drug discovery.

References

Chemical structure and properties of Penicillin V benzathine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of Penicillin V benzathine. It includes detailed experimental protocols for its analysis and visualization of its mode of action, designed to be a valuable resource for professionals in the field of drug development and research.

Chemical Structure and Identity

This compound is an antibiotic salt formed from two molecules of phenoxymethylpenicillin (Penicillin V) and one molecule of N,N'-dibenzylethylenediamine (benzathine).[1][2][3] This formulation provides a long-acting preparation of Penicillin V, as the benzathine component slows the release of the active penicillin molecule.

The chemical structure of this compound is a complex of these two components, with the chemical formula (C₁₆H₁₈N₂O₅S)₂·C₁₆H₂₀N₂.[4]

Systematic Name: (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid compound with N,N'-dibenzylethylenediamine (2:1).[5][6]

CAS Registry Number: 5928-84-7[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development, stability studies, and quality control.

| Property | Value | Reference |

| Molecular Formula | C₄₈H₅₆N₆O₁₀S₂ | [2][7][8][9][10] |

| Molecular Weight | 941.12 g/mol | [4][8][11] |

| Appearance | White crystalline powder | [12] |

| Melting Point | Decomposes at 120-128 °C | [12] |

| Solubility | In water at pH 1.8 (acidified with HCl) = 25 mg/100 ml. Soluble in polar organic solvents. Practically insoluble in vegetable oils and liquid petrolatum. | [4][12] |

| pH (in suspension) | 4.0 - 6.5 (in a suspension of approx. 30 mg/mL) | [5] |

| Water Content | 5.0% - 8.0% | [5] |

Mechanism of Action

Penicillin V, the active component of this compound, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[4][7][11][13] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.

The key steps in the mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): Penicillin V binds to and inactivates PBPs, which are bacterial enzymes essential for the cross-linking of peptidoglycan strands.[5][7][13]

-

Inhibition of Transpeptidation: This binding prevents the transpeptidation reaction, the formation of peptide cross-links that give the peptidoglycan its strength.[4]

-

Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[4][13]

The following diagram illustrates the signaling pathway of Penicillin V's mechanism of action.

Stability and Degradation

Penicillin V is known to be relatively stable in acidic conditions, which allows for its oral administration.[4] However, it is susceptible to degradation through hydrolysis of the β-lactam ring, especially in neutral or alkaline conditions, and in the presence of β-lactamase enzymes. The primary degradation products are penicilloic acid and penilloic acid.

Forced degradation studies are crucial to understand the stability of this compound and to develop stability-indicating analytical methods.

Experimental Protocols

Detailed methodologies are essential for the accurate analysis and quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Potency Assay

This method is used to determine the content of Penicillin V in the bulk drug and its formulations.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 75 mm, 3.5 µm).[14]

-

Mobile Phase: A gradient elution using a buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 3.1) and an organic modifier like methanol or acetonitrile.[14][15]

-

Flow Rate: Typically 1.0 mL/min.[15]

-

Detection: UV detection at a wavelength of approximately 220 nm or 276 nm.[5][15]

-

Internal Standard: 1,3,5-trimethoxybenzene can be used as an internal standard.

-

Sample Preparation:

-

Standard Preparation: Prepare a standard solution of USP Penicillin V Potassium RS in the same manner.

-

Calculation: The percentage of Penicillin V is calculated by comparing the peak area of the sample to that of the standard.

The following diagram outlines the experimental workflow for HPLC analysis.

Spectrodensitometric Method for Determination in Oral Suspension

This method provides a rapid way to determine Penicillin V in oral suspensions.

-

Instrumentation: A spectrodensitometer.

-

Plates: HPTLC-F₂₅₄ plates.[10]

-

Mobile Phase: Acetone-chloroform-acetic acid (10 + 9 + 1).[10]

-

Detection: Densitometric scanning at 230 nm.[10]

-

Procedure:

-

Spot the sample and standard solutions onto the HPTLC plate.

-

Develop the plate in the mobile phase.

-

After development, dry the plate and scan it at the specified wavelength.

-

Quantify the amount of Penicillin V by comparing the peak areas of the sample and standard.

-

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and analytical methodologies for this compound. The information presented is intended to support researchers, scientists, and drug development professionals in their work with this important antibiotic. The provided experimental protocols and diagrams offer practical guidance for the analysis and understanding of this compound.

References

- 1. Quality of benzathine penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C48H56N6O10S2 | CID 64725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. High-performance liquid chromatographic analysis of this compound oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]

- 8. This compound | CAS#:63690-57-3 | Chemsrc [chemsrc.com]

- 9. This compound | 63690-57-3 [chemicalbook.com]

- 10. Spectrodensitometric analysis of this compound oral suspension - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Penicillin V | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Penicillin V? [synapse.patsnap.com]

- 14. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Penicillin V Benzathine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Penicillin V benzathine, a long-acting penicillin salt with significant applications in pharmaceutical research and development. This document details the chemical synthesis, purification, and in-depth characterization of the compound, offering detailed experimental protocols and data analysis for researchers in the field.

Introduction

Penicillin V, or phenoxymethylpenicillin, is a beta-lactam antibiotic that is effective against a range of Gram-positive bacteria. Its benzathine salt, this compound, is formed by the reaction of two molecules of Penicillin V with one molecule of N,N'-dibenzylethylenediamine (benzathine). This salt formation results in a compound with low solubility in water, which allows for its slow release from the site of administration and a prolonged therapeutic effect. The chemical structure of this compound consists of two molecules of Penicillin V ionically bonded to the diamine benzathine.

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward salt formation reaction between Penicillin V potassium and N,N'-dibenzylethylenediamine diacetate in an aqueous medium. The sparingly soluble this compound precipitates out of the solution and can be isolated by filtration.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

2 Penicillin V Potassium + N,N'-Dibenzylethylenediamine Diacetate → this compound + 2 Potassium Acetate

This reaction is an example of a metathesis reaction, where the ions of the reactants exchange to form new products.

Experimental Protocol: Synthesis of this compound

Materials:

-

Penicillin V potassium salt

-

N,N'-dibenzylethylenediamine diacetate

-

Deionized water

-

Ethanol

-

Buchner funnel and filter paper

-

Reaction vessel with stirring capability

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a solution of Penicillin V potassium in deionized water. The concentration should be calculated to provide a 2:1 molar ratio of Penicillin V to N,N'-dibenzylethylenediamine.

-

Prepare a solution of N,N'-dibenzylethylenediamine diacetate in deionized water.

-

-

Reaction:

-

Slowly add the N,N'-dibenzylethylenediamine diacetate solution to the stirred Penicillin V potassium solution at room temperature.

-

A white precipitate of this compound will form immediately.

-

Continue stirring the mixture for a predetermined period (e.g., 1-2 hours) to ensure complete reaction.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with deionized water to remove any unreacted starting materials and byproducts such as potassium acetate.

-

Further wash the solid with a small amount of cold ethanol to aid in drying.

-

Dry the purified this compound under vacuum at a temperature not exceeding 40°C to a constant weight.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. A combination of spectroscopic, chromatographic, and thermal analysis techniques is employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for quantifying the active pharmaceutical ingredient.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 6.6) and an organic modifier (e.g., methanol or acetonitrile) in an isocratic or gradient elution mode. A typical mobile phase could be a 55:45 (v/v) mixture of 5 mmol/L phosphate buffer (pH 6.6) and methanol.[1]

-

Detection Wavelength: 220 nm.[2]

-

Injection Volume: 20 µL.[3]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration.

Data Presentation: HPLC Parameters

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate buffer (pH 6.6) : Methanol (55:45 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 20 µL |

| Expected Retention Time | Varies based on exact conditions |

Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule, confirming its structure.

Experimental Protocol: FTIR Analysis

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the synthesized this compound.

-

Analysis: Record the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

Data Presentation: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching (amide and amine) |

| ~3000 | C-H stretching (aromatic and aliphatic) |

| ~1770 | C=O stretching (β-lactam ring) |

| ~1680 | C=O stretching (amide I) |

| ~1600, ~1490 | C=C stretching (aromatic rings) |

| ~1520 | N-H bending (amide II) |

| ~1380 | COO⁻ symmetric stretching (carboxylate) |

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.

-

Analysis: Record ¹H and ¹³C NMR spectra.

Data Presentation: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 1.4 - 1.6 | Singlets | Methyl protons of the thiazolidine ring |

| 2.8 - 3.0 | Multiplet | CH₂ protons of the benzathine moiety |

| 4.1 | Singlet | Proton at C3 of the thiazolidine ring |

| 4.5 - 4.7 | Singlet | O-CH₂ protons |

| 5.4 - 5.6 | Multiplet | Protons at C5 and C6 of the β-lactam ring |

| 6.8 - 7.4 | Multiplet | Aromatic protons of Penicillin V and benzathine |

| 8.0 - 8.2 | Doublet | Amide N-H proton |

| 8.5 - 9.0 | Broad | Amine N-H protons of benzathine |

Data Presentation: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| 27, 31 | Methyl carbons of the thiazolidine ring |

| 48 | Methylene carbons of the benzathine moiety |

| 58, 67, 71 | C3, C5, and C6 carbons of the penicillin core |

| 65 | O-CH₂ carbon |

| 115 - 135 | Aromatic carbons |

| 158 | Aromatic carbon attached to oxygen |

| 165, 169, 175 | Carbonyl carbons (amide, β-lactam, carboxylate) |

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of this compound.

Experimental Protocol: Thermal Analysis

-

Instrumentation: A DSC and a TGA instrument.

-

Sample Preparation: Accurately weigh a small amount of the sample into an aluminum pan.

-

DSC Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to observe melting and decomposition events.

-

TGA Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to determine the thermal stability and decomposition profile.

Data Presentation: Expected Thermal Properties

| Parameter | Expected Observation |

| DSC | An endothermic peak corresponding to melting, followed by exothermic decomposition. |

| TGA | A weight loss profile indicating the decomposition of the molecule at elevated temperatures. |

Logical Relationships in Characterization

The characterization of this compound follows a logical progression to confirm its identity and purity.

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound for research purposes. The provided experimental protocols and data tables serve as a valuable resource for scientists and researchers in the pharmaceutical field. Adherence to these methodologies will ensure the reliable synthesis and thorough characterization of this important long-acting antibiotic, facilitating further research and development.

References

Penicillin V Benzathine: An In-Depth Technical Guide to its Antibacterial Spectrum and Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum and in vitro activity of Penicillin V benzathine, a long-acting salt of phenoxymethylpenicillin. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Core Concepts: Understanding this compound

This compound is the dibenzylethylenediamine salt of penicillin V, a narrow-spectrum beta-lactam antibiotic.[1][2] This formulation is designed to provide a prolonged therapeutic effect due to the slow release of penicillin V following administration. It exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall.[3][4]

Chemical Structure: this compound consists of two molecules of phenoxymethylpenicillin joined with one molecule of N,N'-dibenzylethylenediamine (benzathine).

Mechanism of Action

Penicillin V, the active component of this compound, acts by interfering with the final stage of peptidoglycan synthesis in the bacterial cell wall.[3][5] Peptidoglycan provides structural integrity to the cell wall, and its inhibition leads to cell lysis and death. The specific mechanism involves the acylation of the active site of transpeptidases, which are penicillin-binding proteins (PBPs), preventing the cross-linking of peptidoglycan chains.[3][6]

Figure 1: Mechanism of action of Penicillin V.

Antibacterial Spectrum and Activity

The antibacterial spectrum of this compound is primarily focused on Gram-positive bacteria, particularly streptococci.[1][3] It has limited activity against Gram-negative bacteria and is not effective against bacteria that produce beta-lactamase enzymes, which inactivate the penicillin molecule.[3][4]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of penicillin V against various bacterial species. It is important to note that specific MIC data for the benzathine salt of Penicillin V is limited in publicly available literature; therefore, data for phenoxymethylpenicillin (Penicillin V) is presented as a close surrogate.

Table 1: In Vitro Activity of Penicillin V Against Gram-Positive Cocci

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Streptococcus pyogenes (Group A) | 202 (treatment failures) | 0.0008 - 0.032 | - | 0.016 | [1] |

| Streptococcus pneumoniae (penicillin-susceptible) | 33 | ≤0.06 | - | - | [4] |

| Streptococcus pneumoniae (penicillin-intermediate) | 33 | 0.12 - 0.5 | - | - | [4] |

| Streptococcus pneumoniae (penicillin-resistant) | 33 | ≥2.0 | - | - | [4] |

| Enterococcus faecalis | - | 1 - 8 | - | - | [7] |

| Staphylococcus aureus (penicillin-susceptible) | - | - | - | - | [8] |

Table 2: In Vitro Activity of Penicillin V Against Other Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Bacteroides fragilis | >100 | >16 (most strains) | - | - | [9] |

| Neisseria gonorrhoeae | 45 (penicillin-therapy failures) | 0.003 - 1.32 | - | - | [10][11] |

Note: The antibacterial spectrum is generally similar to that of Penicillin G, though Penicillin V is less potent against some organisms.[5]

Mechanisms of Resistance

Bacterial resistance to Penicillin V primarily occurs through two main mechanisms:

-

Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of the penicillin molecule, rendering it inactive. This is a common resistance mechanism in many strains of Staphylococcus aureus.[4]

-

Alteration of Target Site: Modifications in the structure of Penicillin-Binding Proteins (PBPs) reduce the affinity of the antibiotic for its target, thereby preventing its inhibitory action. This is a key mechanism of resistance in penicillin-resistant Streptococcus pneumoniae.[3]

Figure 2: Primary mechanisms of bacterial resistance to Penicillin V.

Experimental Protocols

The following section details a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13][14]

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Antimicrobial Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent and sterile distilled water.

-

Filter-sterilize the stock solution.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a total volume of 100 µL.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well in the dilution series. This will result in a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06, 0.03 µg/mL).

-

The last well in each row should contain only broth and serve as a growth control.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control well) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, examine the plates for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Figure 3: Experimental workflow for MIC determination by broth microdilution.

Conclusion

This compound remains a relevant antibiotic for the treatment of infections caused by susceptible Gram-positive organisms, particularly streptococci. Its long-acting formulation offers a therapeutic advantage in specific clinical scenarios. However, the emergence of resistance, primarily through β-lactamase production and alterations in penicillin-binding proteins, underscores the importance of ongoing surveillance and appropriate susceptibility testing to guide its effective use. The standardized protocols outlined in this guide provide a framework for the accurate in vitro assessment of its antibacterial activity. Further research to generate a more comprehensive dataset of MIC values for this compound against a broader range of clinical isolates is warranted.

References

- 1. Benzathine Penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Benzathine-penicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. Bactericidal activity of phenoxymethylpenicillin in an in-vitro model simulating tissue kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Susceptibility of Bacteroides fragilis to Six Antibiotics Determined by Standardized Antimicrobial Disc Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. standards.globalspec.com [standards.globalspec.com]

- 11. Bacteroides species | Johns Hopkins ABX Guide [hopkinsguides.com]

- 12. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

A Technical Guide to the Discovery and Historical Development of Long-Acting Penicillins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of penicillin by Alexander Fleming in 1928 and its subsequent development into a therapeutic agent by Howard Florey and Ernst Chain revolutionized medicine. However, the short half-life of early penicillin formulations necessitated frequent, often painful, injections. This technical guide provides an in-depth exploration of the discovery and historical development of long-acting penicillin formulations, focusing on the two most significant advancements: Procaine Penicillin G and Benzathine Penicillin G. We will delve into the experimental protocols that underpinned their development, present comparative pharmacokinetic data, and illustrate the key mechanisms and workflows that defined this critical era of antibiotic innovation.

The Need for Prolonged Penicillin Action

Following the successful introduction of penicillin into clinical practice in the 1940s, its rapid elimination from the body posed a significant therapeutic challenge. Maintaining effective therapeutic concentrations of penicillin G required intramuscular injections every 3-4 hours, which was not only impractical for patients but also led to poor compliance and the potential for treatment failure and the development of bacterial resistance. This clinical need spurred research into methods to prolong the release and, consequently, the therapeutic action of penicillin.

The Dawn of Long-Acting Formulations: Procaine Penicillin G

The first major breakthrough in extending the action of penicillin came with the development of procaine penicillin G in the late 1940s. The key innovation was the combination of penicillin G with procaine, a local anesthetic.

Mechanism of Sustained Release

The sustained-release mechanism of procaine penicillin G is based on the principle of forming a sparingly soluble salt. Penicillin G is an acid, and procaine is a weak base. When combined, they form a salt, procaine penicillin G, which has significantly lower solubility in water and bodily fluids compared to the potassium or sodium salts of penicillin G.

When injected intramuscularly, the procaine penicillin G forms a depot in the muscle tissue. From this depot, the salt slowly dissolves, releasing both penicillin G and procaine into the surrounding interstitial fluid. The penicillin G is then absorbed into the bloodstream, providing a prolonged therapeutic effect. The procaine component also serves the dual purpose of reducing the pain associated with the intramuscular injection.

An In-depth Technical Guide to the Metabolism and Excretion of Phenoxymethylpenicillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic and excretory pathways of phenoxymethylpenicillin (Penicillin V). The information is compiled from various scientific studies and presented to aid in further research and drug development.

Phenoxymethylpenicillin is a widely used, orally administered antibiotic from the penicillin class. A thorough understanding of its metabolic fate and excretion routes is crucial for optimizing dosing regimens, predicting potential drug interactions, and ensuring its safe and effective use.

Metabolism

The primary site of phenoxymethylpenicillin metabolism is the liver.[1] The metabolic processes result in the formation of several metabolites, with the major pathway being the inactivation of the antibiotic through hydrolysis of the β-lactam ring.

The main metabolite of phenoxymethylpenicillin is penicilloic acid , which is microbiologically inactive.[1][2] This conversion is a key step in the detoxification and elimination of the drug. In addition to penicilloic acid, other minor metabolites have been identified in urine, including 6-aminopenicillanic acid (6-APA) and hydroxylated derivatives.[2] While the specific enzymes involved in the hydroxylation of phenoxymethylpenicillin are not extensively detailed in the available literature, this biotransformation represents a minor metabolic pathway.

Excretion

Phenoxymethylpenicillin and its metabolites are primarily eliminated from the body via the kidneys through urinary excretion.[1] A significant portion of the administered dose is excreted as the unchanged parent drug. Studies have shown that urinary excretion of phenoxymethylpenicillin can range from 37% to 43% of the given dose within 10 hours of administration.[3] The metabolites, including penicilloic acid, 6-APA, and hydroxylated derivatives, are also rapidly eliminated in the urine.[1][2] A very small amount of the drug is excreted in the bile.[1]

Quantitative Data on Pharmacokinetics

The following tables summarize key pharmacokinetic parameters of phenoxymethylpenicillin from studies in healthy adult volunteers.

Table 1: Serum Pharmacokinetic Parameters of Phenoxymethylpenicillin

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | ~0.75 hours | [3] |

| Elimination Half-life (t1/2) | 41 (± 13) minutes (total serum) | [4] |

| 55 (± 10) minutes (free serum) | [4] | |

| Protein Binding | 80% | [5] |

Table 2: Dose-Dependent Peak Serum Concentrations (Cmax) of Phenoxymethylpenicillin

| Oral Dose (g) | Mean Cmax (mg/L) (± SD) | Reference |

| 0.4 | 6.1 (± 2.0) | [3] |

| 1 | 15.0 (± 4.3) | [3] |

| 2 | 26.3 (± 10.0) | [3] |

| 3 | 35.5 (± 10.8) | [3] |

Table 3: Urinary Excretion of Phenoxymethylpenicillin

| Parameter | Value | Reference |

| Percentage of Dose Excreted in Urine (10 hours) | 37 - 43% | [3] |

Experimental Protocols

The following section outlines a general methodology for the analysis of phenoxymethylpenicillin and its metabolites in biological samples, based on published literature.

Objective: To quantify the concentration of phenoxymethylpenicillin and its major metabolite, penicilloic acid, in human plasma or serum.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is widely used for its high sensitivity and specificity in quantifying drug molecules in complex biological matrices.

1. Sample Preparation:

-

Protein Precipitation: To remove proteins that can interfere with the analysis, an organic solvent like acetonitrile is added to the plasma or serum sample.[6]

-

Centrifugation: The mixture is then centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The clear supernatant containing the drug and its metabolites is carefully collected for analysis.

2. Chromatographic Separation:

-

High-Performance Liquid Chromatography (HPLC): The supernatant is injected into an HPLC system.

-

Column: A reversed-phase column (e.g., C18) is typically used to separate phenoxymethylpenicillin and its metabolites from other components in the sample.[7]

-

Mobile Phase: A mixture of an aqueous solution (often with a modifier like formic acid) and an organic solvent (e.g., methanol or acetonitrile) is used as the mobile phase to elute the compounds from the column.[7]

3. Detection and Quantification:

-

Tandem Mass Spectrometry (MS/MS): The eluent from the HPLC is introduced into a mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is a common technique used to ionize the molecules.

-

Mass Analysis: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for phenoxymethylpenicillin and its metabolites, allowing for highly selective and sensitive detection.

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard.

4. Method Validation: The analytical method should be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and sensitivity.[4]

References

- 1. medicines.org.uk [medicines.org.uk]

- 2. Phenoxymethyl Penicillin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Pharmacokinetics of phenoxymethylpenicillin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenoxymethylpenicillin - Wikipedia [en.wikipedia.org]

- 6. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]

The Molecular Basis of Penicillin V's Bactericidal Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanisms underpinning the bactericidal activity of Penicillin V (phenoxymethylpenicillin), a widely used β-lactam antibiotic. The following sections detail its mode of action, present quantitative efficacy data, provide comprehensive experimental protocols, and visualize key pathways and workflows.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Penicillin V exerts its bactericidal effect by targeting and inhibiting the final stages of peptidoglycan biosynthesis in the bacterial cell wall.[1] Peptidoglycan, a critical structural component, provides mechanical strength and maintains the osmotic stability of the bacterial cell.[1] The primary molecular targets of Penicillin V are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1]

PBPs, specifically DD-transpeptidases, are responsible for catalyzing the cross-linking of peptide side chains of adjacent peptidoglycan strands. This cross-linking is essential for the integrity and rigidity of the cell wall. Penicillin V, a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor, binds to the active site of PBPs and acylates the catalytic serine residue. This covalent modification is essentially irreversible and inactivates the enzyme, thereby preventing the crucial cross-linking step.[2]

The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the high internal osmotic pressure.[1] As the bacterium grows and divides, the compromised cell wall integrity results in cell lysis and death, accounting for the bactericidal nature of Penicillin V.[1] Penicillin V is generally more effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer, compared to Gram-negative bacteria that possess a protective outer membrane.[1]

Quantitative Efficacy Data

The in vitro efficacy of Penicillin V is commonly quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of Penicillin V potassium against common bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin V Potassium against Staphylococcus aureus and Streptococcus pneumoniae [3]

| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Penicillin V Potassium | Staphylococcus aureus | 0.25 | >256 |

| Streptococcus pneumoniae | 0.015 | 4 | |

| Amoxicillin | Staphylococcus aureus | 0.5 | >32 |

| Streptococcus pneumoniae | 0.03 | 2 | |

| Erythromycin | Staphylococcus aureus | 0.25 | >4 |

| Streptococcus pneumoniae | 0.06 | >4 |

Note: The high MIC₉₀ value for Penicillin V against Staphylococcus aureus is largely due to the high prevalence of penicillinase-producing strains.[3]

Table 2: MIC of Penicillin V Potassium against various Streptococcus species [4]

| Bacterial Species | Strain | MIC (µg/mL) |

| Streptococcus pyogenes | Clinical Isolates | 0.004 - 0.012 |

| Streptococcus pneumoniae | ATCC 49619 | 0.25 - 1 |

| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.06 |

| Streptococcus pneumoniae | Penicillin-Intermediate | 0.12 - 1 |

| Streptococcus pneumoniae | Penicillin-Resistant | ≥2 |

| Streptococcus agalactiae | N/A | 0.03 - 0.06 |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Penicillin V's bactericidal action.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of Penicillin V against a bacterial strain.[4][5]

Materials:

-

Penicillin V Potassium

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of Penicillin V Potassium in a suitable sterile solvent (e.g., water).

-

Perform serial two-fold dilutions of the stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

-

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of Penicillin V that shows no visible turbidity.

-

Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

-

Analysis of Peptidoglycan Composition by Ultra-Performance Liquid Chromatography (UPLC)

This protocol describes the isolation of bacterial cell walls and the analysis of their muropeptide composition to assess the impact of Penicillin V treatment.[4][6]

Materials:

-

Bacterial culture

-

Penicillin V Potassium

-

4% Sodium dodecyl sulfate (SDS)

-

Pronase E

-

Muramidase

-

Sodium borohydride

-

Trifluoroacetic acid (TFA)

-

Methanol

-

UPLC system with a C18 column and UV detector

Procedure:

-

Cell Wall Isolation (Sacculi Preparation):

-

Grow a bacterial culture to mid-logarithmic phase and treat with a sub-inhibitory concentration of Penicillin V for a defined period. An untreated culture serves as a control.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a 4% SDS solution and boil for 30 minutes to lyse the cells.

-

Wash the insoluble peptidoglycan (sacculi) repeatedly with sterile water by centrifugation to remove SDS.

-

Treat the sacculi with Pronase E to digest any remaining proteins.

-

Wash the sacculi again with water to remove the enzyme.

-

-

Muropeptide Preparation:

-

Resuspend the purified sacculi in a suitable buffer and digest with muramidase overnight to break down the peptidoglycan into its constituent muropeptides.

-

Stop the reaction by boiling.

-

Reduce the MurNAc residues to N-acetylmuraminitol by adding sodium borohydride.

-

-

UPLC Analysis:

-

Acidify the muropeptide solution with TFA.

-

Inject the sample into the UPLC system.

-

Separate the muropeptides using a C18 column with a gradient of methanol in TFA.

-

Detect the muropeptides by monitoring the absorbance at 204 nm.

-

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the binding affinity of Penicillin V for specific PBPs.[7]

Materials:

-

Bacterial cells

-

Penicillin V

-

Bocillin-FL (a fluorescent derivative of penicillin V)

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE equipment

-

Fluorescence gel scanner

Procedure:

-

Cell Preparation:

-

Grow bacterial cells to mid-log phase.

-

Wash the cells with PBS.

-

-

Competition Binding:

-

Resuspend the cells in PBS containing various concentrations of Penicillin V.

-

Incubate for 30 minutes at room temperature to allow Penicillin V to bind to the PBPs.

-

Pellet the cells and wash with PBS to remove unbound Penicillin V.

-

-

Fluorescent Labeling:

-

Resuspend the cell pellets in a solution containing a fixed concentration of Bocillin-FL (e.g., 50 µg/mL).

-

Incubate for 15 minutes at room temperature to allow Bocillin-FL to bind to the remaining available PBPs.

-

-

Analysis:

-

Pellet the cells and resuspend in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the Bocillin-FL-bound proteins using a fluorescence gel scanner.

-

Quantify the band intensities to determine the concentration of Penicillin V required to inhibit 50% of Bocillin-FL binding (IC₅₀).

-

Bacterial Viability Assay (Colony Forming Unit Counting)

This protocol determines the number of viable bacteria after exposure to Penicillin V.[8][9]

Materials:

-

Bacterial culture treated with Penicillin V

-

Phosphate-buffered saline (PBS), pH 7.4

-

Agar plates (e.g., Tryptic Soy Agar)

-

Sterile dilution tubes

Procedure:

-

Serial Dilution:

-

Following treatment with Penicillin V for the desired time, take an aliquot of the bacterial culture.

-

Perform a series of 10-fold dilutions in sterile PBS.

-

-

Plating:

-

Plate 100 µL of appropriate dilutions onto agar plates in duplicate.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours, or until colonies are visible.

-

-

Colony Counting:

-

Count the number of colonies on plates that have between 30 and 300 colonies.

-

Calculate the number of colony-forming units per milliliter (CFU/mL) in the original culture using the formula: CFU/mL = (average number of colonies × dilution factor) / volume plated (in mL)

-

Signaling Pathways and Experimental Workflows

Molecular Mechanism of Penicillin V Action

Caption: Molecular cascade of Penicillin V's bactericidal action.

Downstream Effects: Cell Wall Stress Response

Inhibition of peptidoglycan synthesis by Penicillin V induces a cell wall stress response in bacteria, activating signaling pathways to mitigate the damage.

Caption: Bacterial cell wall stress response to Penicillin V.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

Logical Relationship of Bacterial Resistance to Penicillin V

Caption: Mechanisms of bacterial resistance to Penicillin V.

References

- 1. What is the mechanism of Penicillin V? [synapse.patsnap.com]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. actascientific.com [actascientific.com]

- 6. m.youtube.com [m.youtube.com]

- 7. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frederick.cancer.gov [frederick.cancer.gov]

- 9. frederick.cancer.gov [frederick.cancer.gov]

Stability and degradation profile of Penicillin V benzathine under lab conditions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation profile of Penicillin V benzathine under various laboratory conditions. Understanding the stability of this widely used antibiotic is critical for ensuring its quality, safety, and efficacy in pharmaceutical formulations. This document details the intrinsic stability of this compound, its degradation pathways, and the analytical methodologies employed for its stability assessment.

Core Stability Characteristics

This compound, the salt of phenoxymethylpenicillin with N,N'-dibenzylethylenediamine, is a long-acting penicillin formulation. Its stability is influenced by several factors, primarily pH, temperature, and the presence of moisture and certain chemical agents. The core structure of penicillin, containing a β-lactam ring, is susceptible to hydrolysis, which is the primary degradation pathway.[1][2]

Key Stability Considerations:

-

pH: The β-lactam ring of penicillin is highly susceptible to both acidic and alkaline hydrolysis. The optimal pH for stability is generally around 6.8.[3][4] Under acidic conditions, it can degrade to penilloic acid, while neutral or alkaline conditions primarily yield penicilloic acid.[2]

-

Temperature: Elevated temperatures accelerate the degradation of Penicillin V. Reconstituted solutions of Penicillin V potassium, a related salt, show significant loss of potency at room temperature (25°C) in under 37 hours.[4][5] For long-term stability, storage at refrigerated temperatures (2-8°C) is recommended.[4][5]

-

Moisture: The solid form of Penicillin V is hygroscopic and should be protected from moisture to prevent degradation.[4]

-

Incompatibilities: Penicillins can be inactivated by oxidizing agents, metal ions (such as copper, mercury, or zinc), and alcohols.[1][4]

Degradation Pathways and Products

The primary degradation of this compound involves the cleavage of the β-lactam ring. This leads to the formation of several inactive and potentially allergenic degradation products.

Major Degradation Products:

-

Penicilloic Acid: Formed through the hydrolysis of the β-lactam ring, particularly under neutral or alkaline conditions.[2][3]

-

Penilloic Acid: A common degradation product under acidic conditions.[2]

-

Penillic Acid and Isopenillic Acid: Additional degradation products that can be formed.[3]

-

6-Aminopenicillanic Acid: Can be formed by the enzymatic action of penicillin acylase, which removes the phenoxyacetyl side chain.[6][7]

The degradation pathways are crucial for the development of stability-indicating analytical methods capable of separating the intact drug from its degradation products.

Degradation Pathways of this compound.

Quantitative Stability Data

The following tables summarize the quantitative data on the stability of Penicillin V under various conditions, compiled from forced degradation and stability studies.

Table 1: Stability of Reconstituted Penicillin V Potassium Solution

| Temperature | Time to 90% Potency | Reference |

| 4°C | 11.5 days | [5] |

| 25°C | < 37 hours | [4][5] |

Table 2: Stability of Penicillin G in Dried Blood Spots (DBS) as a Surrogate

| Temperature | Time to 95% of Initial Concentration (t95) | Reference |

| 35°C | 2.5 hours | [8] |

| 22°C (Room Temp) | 13-16 hours | [8] |

| 4°C | 6 days | [8] |

| -20°C | > 4 weeks (no detectable degradation) | [8] |

Experimental Protocols for Stability Testing

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods.[2][9]

Preparation of Stock Solution

A stock solution of Penicillin V potassium salt is typically prepared at a concentration of 1 mg/mL in a suitable solvent, such as water or a mixture of water and an organic solvent like acetonitrile.[2]

Forced Degradation (Stress Testing) Protocols

The following are typical stress conditions applied in forced degradation studies of Penicillin V.[2][9]

Table 3: Typical Forced Degradation Conditions

| Stress Condition | Protocol |

| Acid Degradation | Dissolve Penicillin V in 0.1 M HCl and heat at 80°C for 2 hours.[9] Alternatively, mix the stock solution with an equal volume of 0.1 M to 1.0 M HCl and incubate at room temperature or 60°C for specified time periods (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.[2] |

| Alkaline Degradation | Dissolve Penicillin V in 0.1 M NaOH and keep at room temperature for 10 minutes.[9] Alternatively, mix the stock solution with an equal volume of 0.1 M to 1.0 M NaOH and incubate for a specified period before neutralizing.[2] |

| Oxidative Degradation | Dissolve Penicillin V in 3% H₂O₂ and keep at room temperature for 15 minutes to 24 hours.[2][9] |

| Thermal Degradation | Expose solid Penicillin V to 70°C for 48 hours or 105°C for 24 hours.[2][9] |

| Photolytic Degradation | Expose a solution of Penicillin V to UV light (e.g., 254 nm) for 24 hours, as per ICH Q1B guidelines.[2][9] |

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for the separation and quantification of Penicillin V and its degradation products.[9][10][11] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS) is also employed for the identification and structural elucidation of these compounds.[9][12] A typical HPLC method involves a reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[11]

Experimental Workflow for Forced Degradation Studies.

Conclusion

The stability of this compound is a critical attribute that must be thoroughly understood and controlled to ensure its therapeutic effectiveness and safety. The primary degradation mechanism is the hydrolysis of the β-lactam ring, which is significantly influenced by pH and temperature. Forced degradation studies under various stress conditions are indispensable for identifying potential degradation products and for the development of robust, stability-indicating analytical methods. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. Penicillin V | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. drugfuture.com [drugfuture.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydrolysis of penicillins and related compounds by the cell-bound penicillin acylase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrolysis of penicillins and related compounds by the cell-bound penicillin acylase of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Penicillin Dried Blood Spot Assay for Use in Patients Receiving Intramuscular Benzathine Penicillin G and Other Penicillin Preparations To Prevent Rheumatic Fever - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. jocpr.com [jocpr.com]

- 11. High-performance liquid chromatographic analysis of this compound oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01816D [pubs.rsc.org]

An In-depth Technical Guide on the Absorption Characteristics of Penicillin V Benzathine from Oral Dosage Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption characteristics of Penicillin V benzathine from oral dosage forms. Due to its limited use compared to the more readily absorbed potassium salt, detailed pharmacokinetic data for the oral benzathine salt is sparse. This guide synthesizes the available comparative data, outlines relevant experimental methodologies, and discusses the key factors influencing its absorption.

Introduction to Penicillin V and its Salts

Penicillin V (phenoxymethylpenicillin) is a beta-lactam antibiotic effective against a range of Gram-positive bacteria. For oral administration, it is formulated as various salts to enhance its stability and influence its absorption profile. The most common salt is Penicillin V potassium, which is favored for its superior bioavailability.[1][2] this compound, a salt of Penicillin V with N,N'-dibenzylethylenediamine, is another formulation, primarily available as an oral suspension.[3] While Penicillin V is more resistant to gastric acid than Penicillin G, its absorption can still be influenced by the choice of salt form, the presence of food, and the formulation's characteristics.[4][5]

Comparative Pharmacokinetics of Penicillin V Salts

The oral absorption of this compound is generally lower and slower compared to Penicillin V potassium. This is a critical consideration in the clinical application and development of oral dosage forms.

Quantitative Data Summary

Direct and comprehensive pharmacokinetic studies on oral this compound are limited in publicly available literature. However, comparative studies provide valuable insights into its absorption profile relative to the potassium salt. The following table summarizes available data. It is important to note that one of the key studies providing quantitative data was conducted in children and on the related compound, benzathine penicillin G, which may have different absorption characteristics.

| Salt Form | Subject Population | Cmax (µg/mL) | Tmax (min) | AUC (µg·hr/mL) | Key Findings & Reference |

| Benzathine Penicillin G (Oral) | Children | 0.134 | 125 | 0.34 | Significantly lower and slower absorption compared to the potassium salt.[6] |

| Phenoxymethyl Penicillin Potassium (Oral) | Children | 1.018 | 35 | 1.68 | Demonstrated more reliable and superior pharmacokinetic properties.[6] |

| Benzathine Penicillin V (Oral Suspension) | Adult Volunteers | Not Quantified | Within 60 | Not Quantified | Mean peak serum levels were "several-fold lower" than the potassium salt.[1][7] |

| Potassium Penicillin V (Oral Suspension) | Adult Volunteers | Not Quantified | Within 60 | Not Quantified | Showed superior bioavailability compared to the benzathine salt.[1][7] |

Factors Influencing Oral Absorption

The absorption of Penicillin V from the gastrointestinal tract is a complex process influenced by several factors.

Impact of Food

The oral absorption of Penicillin V is significantly affected by the presence of food. Administration on an empty stomach (at least 1 hour before or 2 hours after a meal) is recommended for optimal absorption.[8] Food can interfere with the uptake of the drug, leading to lower plasma concentrations.[9] Specifically, milk has been shown to reduce the absorption of penicillins.[10]

Physicochemical Properties

Penicillin V is an acidic drug, and its absorption is thought to occur primarily in the upper small intestine. The benzathine salt has lower aqueous solubility compared to the potassium salt, which likely contributes to its slower dissolution and subsequent absorption.

The overall process of oral absorption of this compound can be visualized as a multi-step pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Absorption of Penicillin V from Mixture Formulations. Comparison of Potassium and Benzathine Salts | Semantic Scholar [semanticscholar.org]

- 3. This compound Oral Suspension [drugfuture.com]

- 4. Penicillin V: Package Insert / Prescribing Information [drugs.com]

- 5. Penicillin - Wikipedia [en.wikipedia.org]

- 6. Comparative pharmacological evaluation of oral benzathine penicillin G and phenoxymethyl penicillin potassium in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absorption of penicillin V from mixture formulations. Comparison of potassium and benzathine salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacology2000.com [pharmacology2000.com]

- 9. The effect of food on the oral absorption of penicillin V preparations in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influence of Food on Paediatric Gastrointestinal Drug Absorption Following Oral Administration: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Foundational Studies on the Bactericidal Mechanism of Penicillin V Benzathine at the Bacterial Cell Wall

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penicillin V benzathine, a long-acting salt of phenoxymethylpenicillin, remains a crucial antibiotic for treating various bacterial infections. Its efficacy stems from a well-defined mechanism of action targeting the bacterial cell wall, a structure essential for bacterial survival but absent in human cells. This technical whitepaper delves into the initial and foundational studies that elucidated this mechanism. We will detail the core principles of action, present the key experimental protocols that were instrumental in these discoveries, and provide quantitative data from early inhibitory studies. This guide serves as a comprehensive resource for understanding the fundamental science behind one of the most important classes of antibiotics.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of penicillin is a direct consequence of its ability to disrupt the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall.[1][2][3] The cell wall provides mechanical strength and protects the bacterium from osmotic lysis.[4][5] The process of inhibition is a targeted molecular interference.

2.1 The Tipper-Strominger Hypothesis

In 1965, Donald Tipper and Jack Strominger proposed a seminal hypothesis that provided a structural basis for penicillin's activity.[6][7][8] They postulated that the three-dimensional structure of the penicillin molecule, specifically its strained β-lactam ring, is a structural analog of the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan chains.[6][7][9]

2.2 Transpeptidase Inhibition

Bacterial enzymes known as transpeptidases are responsible for the final step in peptidoglycan synthesis: the cross-linking of adjacent peptide side chains, which gives the cell wall its rigid, net-like structure.[10][11] These enzymes, which became known as Penicillin-Binding Proteins (PBPs), recognize the D-Ala-D-Ala moiety as their substrate.[1][12][13]

By mimicking this substrate, penicillin binds to the active site of the PBPs.[2][7] The strained β-lactam ring then opens and forms a stable, covalent acyl-enzyme intermediate with a critical serine residue in the PBP active site.[7][14] This acylation is effectively irreversible, inactivating the enzyme.[2]

2.3 Cell Lysis

With the transpeptidases inhibited, the bacterium can no longer form the necessary cross-links to maintain its cell wall integrity. As the cell continues to grow and synthesize new cytoplasm without a functional cell wall, the internal osmotic pressure becomes unsustainable.[1][2][10] This leads to a catastrophic failure of the weakened cell wall, resulting in cell lysis and bacterial death.[1][4][6]

Foundational Experimental Protocols

The understanding of penicillin's mechanism was not instantaneous but built upon a series of key observational and biochemical experiments.

3.1 Early Morphological Studies (Gardner, 1940)

One of the earliest clues to penicillin's mode of action came from simple microscopic observation. A.D. Gardner, in 1940, reported that bacteria grown in sub-lethal concentrations of penicillin exhibited dramatic morphological changes.[15] Instead of dividing normally, bacteria such as E. coli became elongated and formed long, filamentous structures.[15] This suggested that penicillin interfered specifically with the process of cell division and cell wall formation, rather than being a general metabolic poison.[16]

3.2 Protocol: Identification of Penicillin-Binding Proteins (PBPs) via Radiolabeling

The discovery of specific binding sites was critical. The primary method involved using radiolabeled penicillin to identify its molecular targets within the bacterium. This protocol outlines the general steps used in these foundational biochemical studies.[1][3]

Methodology:

-

Bacterial Culture and Lysis: Grow a bacterial culture to mid-log phase. Harvest the cells and lyse them using a method like a French press to release cellular contents.

-

Membrane Preparation: Perform differential centrifugation (a low-speed spin to remove whole cells, followed by a high-speed spin) to pellet the cell membranes, where the cell wall synthesis machinery is located.

-

Incubation with Radiolabeled Penicillin: Resuspend the isolated membranes in a buffer and incubate them with a radiolabeled penicillin, such as [3H]penicillin G or [125I]penicillin V, for a defined period (e.g., 10 minutes at 25°C).[1][17] The penicillin will covalently bind to its target proteins.

-

Quenching: Add a large excess of non-radiolabeled ("cold") penicillin to stop the reaction by saturating any remaining binding sites.

-

SDS-PAGE: Solubilize the membrane proteins and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-